3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
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Overview
Description
3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves the formation of the pyrazolopyridine core through cyclization reactions. One common method starts with the reaction of substituted pyridines with hydrazines, followed by cyclization under acidic or basic conditions . Another approach involves the use of preformed pyrazole and pyridine rings, which are then fused together using various reagents and catalysts .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazolopyridine ring .
Scientific Research Applications
3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-Pyrazolo[3,4-c]pyridine: Similar structure but with different substituents.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different arrangement of the pyrazole and pyridine rings.
Uniqueness
3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the position of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-5-2-9-3-6(8(12)13)7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
BQJZOLOKKSDWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=C(C2=NN1)C(=O)O |
Origin of Product |
United States |
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